molecular formula C11H14BBrClNO2 B6308226 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester CAS No. 2121511-83-7

2-Bromo-5-chloropyridine-3-boronic acid pinacol ester

Cat. No.: B6308226
CAS No.: 2121511-83-7
M. Wt: 318.40 g/mol
InChI Key: VCCXYDOXOQYYKI-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloropyridine-3-boronic acid pinacol ester” is a chemical compound with the molecular formula C11H14BBrClNO2 . It is used as a reagent in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with bromo, chloro, and boronic acid pinacol ester groups .


Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are mild and functional group tolerant, making these reagents environmentally benign .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 318.40 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are 316.99895 g/mol .

Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters, including derivatives such as 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester, are crucial in Suzuki coupling reactions for synthesizing complex molecules. These compounds, however, present unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. Conventional gas chromatography (GC) and normal-phase high-performance liquid chromatography (HPLC) analyses are unsuitable due to rapid sample degradation. To address these challenges, unconventional analytical methods utilizing non-aqueous and aprotic diluents, along with reversed-phase separation using highly basic mobile phases (pH 12.4) and an ion pairing reagent, have been developed. This approach stabilizes these esters, adequately solubilizes their boronic acids, and ensures acceptable separation and retention, demonstrating broad applicability for purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).

Synthetic Applications in Organic Chemistry

The synthesis and application of pinacol boronic esters, similar to this compound, are vital in organic synthesis, particularly in cross-coupling reactions. For example, the iridium-catalyzed aromatic borylation provides quick access to such esters, facilitating Suzuki couplings with various (hetero)aryl bromides, including the successful execution of double and triple Suzuki couplings. This demonstrates the utility of these esters as a source for installing strong electron-withdrawing groups in organic compounds, enhancing the synthesis efficiency and yield of complex organic molecules (Batool et al., 2016).

Role in Polymer Synthesis

This compound and similar compounds find applications in the synthesis of π-conjugated polymers through catalyst-transfer Suzuki-Miyaura Condensation Polymerization. This process enables the creation of high-molecular-weight polymers with boronic acid (ester) moieties at both ends, contrary to traditional stoichiometric polycondensation behavior. These pinacol boronate moieties can be further modified to introduce various functional groups, thereby expanding the utility and functionality of the resulting polymers (Nojima et al., 2016).

Mechanism of Action

In Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCXYDOXOQYYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142805
Record name Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-83-7
Record name Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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